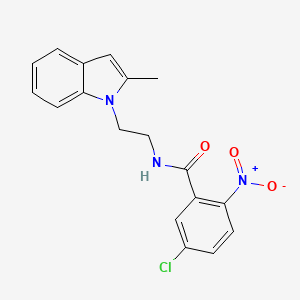
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with nitro groups and chloro substituents, which are structurally related to the compound . These compounds are typically investigated for their biological activities, such as cytotoxicity against cancer cells or as potential prokinetic agents .
Synthesis Analysis
The synthesis of related compounds typically involves the displacement of chloro groups from precursor molecules or the reaction of various amines with substituted benzamides. For example, regioisomers of a hypoxia-selective cytotoxin were prepared by displacement of the chloro group from methyl chlorodinitrobenzoates followed by further chemical transformations . Similarly, the synthesis of other benzamide derivatives involves various chemical reactions to introduce different substituents into the benzamide scaffold .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, MS, and IR, as well as X-ray diffraction. These techniques help in determining the crystal structure and the electronic properties of the compounds. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to be monoclinic with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions, including reductive chemistry, which is significant for their biological activity. The reductive chemistry of a hypoxia-selective cytotoxin was studied, revealing that the reduction of nitro groups to amines or hydroxylamines enhances cytotoxicity. The reduction products were synthesized chemically to provide authentic samples for identification and to determine their cytotoxicities . Another study described the formation of a novel DNA crosslinking agent derived from a benzamide derivative through spontaneous reaction with oxygen .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, solubility, and distribution coefficients, are crucial for understanding their behavior in biological systems. The molar refractivity and polarizability of an antiemetic drug were calculated from density and refractive index data, indicating stronger polarizability effects with an increase in drug concentration . The solubility and distribution coefficients of a bioactive benzamide derivative were determined using various solvents, and the thermodynamic functions of sublimation and transfer were investigated .
科学的研究の応用
Hypoxia-selective Cytotoxicity
Research has shown that certain nitrobenzamide derivatives exhibit hypoxia-selective cytotoxicity, making them potential candidates for targeting hypoxic tumor cells. These compounds, through selective toxicity under low oxygen conditions, could offer a strategic approach to cancer treatment, particularly in targeting tumor microenvironments that are poorly accessible by conventional therapies (Palmer et al., 1996).
Reductive Chemistry in Drug Design
The reductive properties of nitrobenzamide derivatives have been explored, providing insights into their bioreductive activation. This research contributes to the understanding of how these compounds can be activated under specific conditions, such as within hypoxic tumor cells, thereby enhancing their therapeutic potential by selectively targeting and killing cancer cells (Palmer et al., 1995).
Crystal Engineering
Studies in crystal engineering have investigated the interactions between nitrobenzamide derivatives and other molecules. By understanding these interactions, researchers can design better pharmaceuticals and materials with desired properties, such as increased stability or enhanced bioavailability (Saha et al., 2005).
Antidiabetic Potential
Research on derivatives of nitrobenzamide has shown potential antidiabetic activity through inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. These findings suggest that such compounds could be developed into new medications for managing diabetes, highlighting the versatility of nitrobenzamide derivatives in drug discovery (Thakral et al., 2020).
Photocatalytic Applications
Nitrobenzamide derivatives have also been explored for their photocatalytic properties, particularly in the degradation of environmental pollutants. This application demonstrates the potential of such compounds in environmental remediation, offering a method to break down harmful substances in water and soil through light-mediated reactions (Torimoto et al., 1996).
将来の方向性
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide”, and screening them for different pharmacological activities .
特性
IUPAC Name |
5-chloro-N-[2-(2-methylindol-1-yl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-16(13)21(12)9-8-20-18(23)15-11-14(19)6-7-17(15)22(24)25/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMIALHZULVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

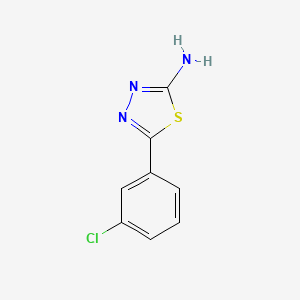

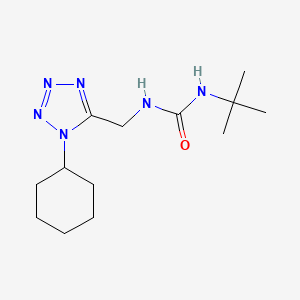
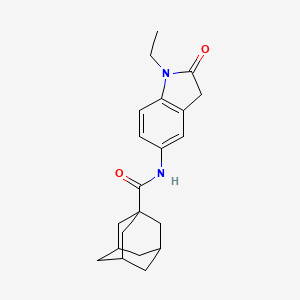
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2504653.png)
![3-(Prop-2-enoylamino)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]propanamide](/img/structure/B2504655.png)
![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)
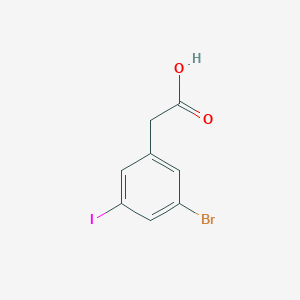
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)
![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate](/img/structure/B2504662.png)
![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)